molecular formula C10H7F4NO B2363334 (3E)-1,1,1-trifluoro-4-[(2-fluorophenyl)amino]but-3-en-2-one CAS No. 380430-76-2

(3E)-1,1,1-trifluoro-4-[(2-fluorophenyl)amino]but-3-en-2-one

Cat. No.: B2363334
CAS No.: 380430-76-2
M. Wt: 233.16 g/mol
InChI Key: UNXSUDIUJPYWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-1,1,1-trifluoro-4-[(2-fluorophenyl)amino]but-3-en-2-one is an organic compound characterized by the presence of trifluoromethyl and fluoroanilino groups

Future Directions

Future research on this compound could involve more detailed studies of its synthesis, reactivity, and potential applications. This could include experimental studies as well as computational modeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1,1,1-trifluoro-4-[(2-fluorophenyl)amino]but-3-en-2-one typically involves the reaction of 2-fluoroaniline with a trifluoromethyl ketone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, can significantly impact the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3E)-1,1,1-trifluoro-4-[(2-fluorophenyl)amino]but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives of the original compound.

Scientific Research Applications

(3E)-1,1,1-trifluoro-4-[(2-fluorophenyl)amino]but-3-en-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3E)-1,1,1-trifluoro-4-[(2-fluorophenyl)amino]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3E)-1,1,1-trifluoro-4-[(2-fluorophenyl)amino]but-3-en-2-one include other trifluoromethyl and fluoroanilino derivatives. These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

This compound is unique due to its specific combination of trifluoromethyl and fluoroanilino groups, which confer distinct chemical properties and potential applications. Its uniqueness lies in its ability to participate in various chemical reactions and its potential for use in diverse scientific research fields.

Properties

CAS No.

380430-76-2

Molecular Formula

C10H7F4NO

Molecular Weight

233.16 g/mol

IUPAC Name

1,1,1-trifluoro-4-(2-fluoroanilino)but-3-en-2-one

InChI

InChI=1S/C10H7F4NO/c11-7-3-1-2-4-8(7)15-6-5-9(16)10(12,13)14/h1-6,15H

InChI Key

UNXSUDIUJPYWBV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC=CC(=O)C(F)(F)F)F

Canonical SMILES

C1=CC=C(C(=C1)NC=CC(=O)C(F)(F)F)F

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.